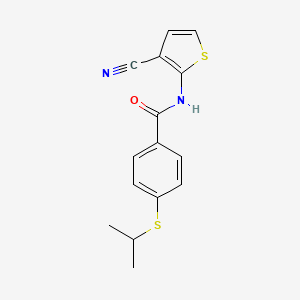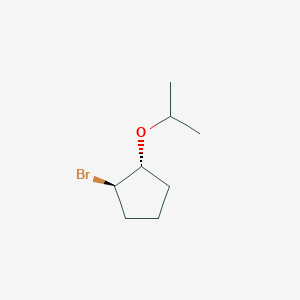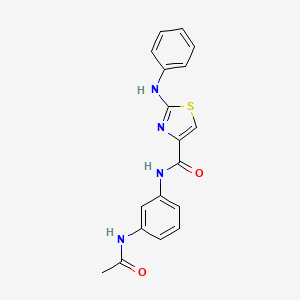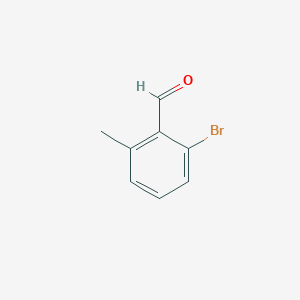
N-(3-cyanothiophen-2-yl)-4-(isopropylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-cyanothiophen-2-yl)-4-(isopropylthio)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in material science. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, providing insights into the general behavior and properties of such compounds.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of this compound would likely involve the acylation of an appropriate thiophene derivative with a cyano group and subsequent modification to introduce the isopropylthio moiety.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . The molecular structure of benzamide derivatives is often characterized by the presence of intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. The molecular structure of this compound would be expected to show similar features, with potential intramolecular interactions between the amide NH and the cyano or thiophene groups.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization under specific conditions . The reactivity of this compound would be influenced by the presence of the cyano and thiophene groups, which could participate in nucleophilic and electrophilic reactions, respectively. The compound might also exhibit unique reactivity due to the isopropylthio group, which could be involved in radical or nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be studied using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These methods provide information on the vibrational frequencies, chemical shifts, and electronic transitions within the molecule. Theoretical calculations, such as DFT, can complement experimental data to predict and understand the properties of the compound . For this compound, one would expect to see characteristic absorptions corresponding to the amide, cyano, and thiophene groups, as well as specific interactions due to the isopropylthio group.
Applications De Recherche Scientifique
Colorimetric Sensing and Chemical Synthesis
- A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrated their potential in colorimetric sensing, particularly for fluoride anions. This suggests applications in environmental monitoring and analytical chemistry. The drastic color change from colorless to black in response to fluoride anions highlights the compound's utility in naked-eye detection (Younes et al., 2020).
Polymer Synthesis
- Research by Imai et al. (1984) focused on the synthesis of soluble polymides from related thiophene derivatives, indicating that similar compounds could be used in creating new polymers with desirable thermal stability and solubility properties. This has implications for materials science, especially in the development of high-performance plastics (Imai et al., 1984).
Supramolecular Gelators
- A study on N-(thiazol-2-yl)benzamide derivatives by Yadav and Ballabh (2020) revealed their gelation behavior, which could suggest potential applications in designing supramolecular gelators. This research highlights the role of methyl functionality and S⋯O interaction, which could be relevant in the development of novel materials with specific gelation properties (Yadav & Ballabh, 2020).
Chemical Reactions and Mechanisms
- The cyclization of benzamide derivatives has been explored in studies such as that by Kazaryants et al. (2011), suggesting that N-(3-cyanothiophen-2-yl)-4-(isopropylthio)benzamide could undergo similar reactions. These findings are important for organic synthesis and the development of new chemical methodologies (Kazaryants et al., 2011).
Anticancer and Antipathogenic Activity
- Compounds with benzamide groups have been investigated for their anticancer and antipathogenic activities. For example, Tiwari et al. (2017) synthesized derivatives that showed promising in vitro anticancer activity, suggesting that similar structural compounds could be explored for therapeutic applications (Tiwari et al., 2017).
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10(2)20-13-5-3-11(4-6-13)14(18)17-15-12(9-16)7-8-19-15/h3-8,10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZROSVFSCJRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)




![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)
![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)
![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)
![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)

![[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B2506959.png)
![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)